4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-3-methyl-
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Overview
Description
4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-3-methyl- is a heterocyclic compound that belongs to the class of pyranobenzopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidation of an alcohol precursor to form a dione, followed by methylenation and treatment with concentrated hydrochloric acid-methanol at ambient temperature to afford the desired pyranobenzopyran structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro compounds.
Scientific Research Applications
4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- Cyclocoumarol
- Anticoagulans 63
- Cumopyran
- Methanopyranorin
Uniqueness
4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-3-methyl- is unique due to its specific structural features and the diverse range of reactions it can undergo.
Properties
CAS No. |
61073-55-0 |
---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-methyl-2,3-dihydropyrano[3,2-c]chromene-4,5-dione |
InChI |
InChI=1S/C13H10O4/c1-7-6-16-12-8-4-2-3-5-9(8)17-13(15)10(12)11(7)14/h2-5,7H,6H2,1H3 |
InChI Key |
CDMTZWSWUNGXRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C(C1=O)C(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
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